Triphenyltetrazolium

Microbiology Antimicrobial Susceptibility Testing High-Throughput Screening

Standard viability assays (MTT, XTT, resazurin) exhibit inconsistent cross-platform performance and fail entirely in specific tissue models-MTT and neutral red cannot detect toxicity in ex vivo human skin explants. Triphenyltetrazolium chloride (TTC) eliminates these failures: • 2.4× higher sensitivity vs. H&E for myocardial infarction delineation • High spectrophotometer-scanner correlation enables multi-site 96-well AST studies without uniform equipment • Only viability indicator that detects dose-dependent toxicity in ex vivo human skin models Supplied as chloride salt (CAS 298-96-4), ≥98% purity; acetone-extractable formazan avoids toxic THF/DMF.

Molecular Formula C19H15N4+
Molecular Weight 299.3 g/mol
CAS No. 902-00-1
Cat. No. B181601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyltetrazolium
CAS902-00-1
Synonyms2,3,5-triphenyltetrazolium chloride
triphenyltetrazolium
triphenyltetrazolium bromide
triphenyltetrazolium chloride
Molecular FormulaC19H15N4+
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H15N4/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18/h1-15H/q+1
InChIKeyLNOBZXNCABUBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenyltetrazolium Product Overview


Triphenyltetrazolium (TPT, CAS 902-00-1), most commonly supplied as the chloride salt 2,3,5-triphenyltetrazolium chloride (TTC, CAS 298-96-4), is an organic cation belonging to the tetrazolium class of redox indicators [1]. The colorless, water-soluble compound acts as an artificial electron acceptor and is reduced by active dehydrogenase enzymes in viable cells to form a red, water-insoluble formazan product (1,3,5-triphenylformazan, TPF) . This irreversible reaction underpins its widespread use as a viability stain and indicator of microbial activity across cell biology, microbiology, forensic pathology, and environmental science applications.

1
Viability staining & microbial activity
Artificial electron acceptor for dehydrogenase-based redox indication in cell biology, microbiology, and environmental samples.
2
Tissue viability & forensic research
Macroscopic infarct delineation in postmortem cardiac tissue and ex vivo skin explant toxicity models.
3
Spectrophotometric quantification
Irreversible formazan product (λmax 485 nm in acetone) enables standardized endpoint reading across platforms.

Triphenyltetrazolium Substitution Risks


Direct substitution of triphenyltetrazolium with other tetrazolium salts (e.g., MTT, XTT, INT) or alternative viability indicators is not scientifically valid without revalidation of the entire assay system. Tetrazolium salts exhibit distinct redox potentials, substrate specificities, cellular permeability, and formazan solubility characteristics that profoundly impact assay outcomes. While TTC demonstrates high correlation with spectrophotometric readings in microbial growth assays, INT and XTT show markedly lower correlations, and resazurin introduces confounding color shifts [1]. In specific tissue models such as ex vivo human skin explants, TTC uniquely detects toxicity where MTT, neutral red, and LDH assays completely fail [2]. Furthermore, the extraction protocol for the formazan product differs substantially between TTC and INT, with TTC requiring less toxic acetone extraction versus tetrahydrofuran or dimethylformamide for INT [3]. These compound-specific performance characteristics mandate that procurement decisions be guided by direct comparative evidence rather than assumed class-level interchangeability.

Tetrazolium class mismatch
Redox potentials, substrate specificities, and formazan solubility differ markedly between TTC, MTT, XTT, and INT. Cross-platform correlation may not transfer.
Model-dependent viability response
In ex vivo human skin explants, MTT and neutral red assays showed limited detection of toxicity where TTC provided measurable responses. Model context must be verified.
Extraction protocol differences
Formazan extraction requires acetone for TTC, while INT relies on tetrahydrofuran or dimethylformamide. Solvent compatibility can influence assay workflow and safety.

Triphenyltetrazolium Differentiation Evidence


Cross-Platform Reproducibility vs Other Redox Indicators

In a direct head-to-head comparison of five redox indicators for quantifying bacterial growth in 96-well microplates, triphenyltetrazolium chloride (TTC) and MTT demonstrated high correlation between spectrophotometer and digital scanner readings. In contrast, XTT and INT exhibited significantly lower correlations, and resazurin was confounded by three-color shifting [1]. This establishes TTC as a preferred indicator when cross-platform data consistency is required for large-scale screening programs.

Cross-platform correlation
Head-to-head
High spectrophotometric–scanner correlation for TTC and MTT; lower for XTT and INT; resazurin confounded by three-color shift.
Supports data consistency across detection platforms
Bacterial 96-well plate assay; method-transfer context
Microbiology Antimicrobial Susceptibility Testing High-Throughput Screening

Early Myocardial Infarction Detection Sensitivity vs H&E

In an autopsy study comparing triphenyltetrazolium chloride (TTC) staining with routine hematoxylin and eosin (H&E) histopathology for the diagnosis of early myocardial infarction, TTC staining was positive in 80% of known MI cases (Group 1) compared to only 33.33% for H&E staining. In the negative control group (Group 2), TTC detected infarction in 43.47% of cases versus 22.82% for H&E [1]. This 2.4-fold and 1.9-fold increase in sensitivity, respectively, positions TTC as the superior method for forensic and preclinical infarct delineation.

Infarct detection sensitivity
Head-to-head
80% detection rate (TTC) vs. 33% (H&E) in known MI cases; 43% vs. 23% in negative control group.
Supports forensic infarct delineation research
Autopsy study; 1% TTC in phosphate buffer, 37°C
Forensic Pathology Cardiovascular Research Tissue Viability Staining

Ex Vivo Skin Explant Toxicity Viability

In a systematic comparison of four viability assays for evaluating toxic effects in ex vivo human skin explants, only the TTC assay successfully demonstrated toxicity in a dose- and concentration-dependent manner. The MTT and neutral red (NR) assays completely failed in this model system, while the LDH assay was only partially able to produce comparable results [1]. This establishes TTC as uniquely suitable and scientifically necessary for skin explant viability studies.

Ex vivo skin explant response
Head-to-head
Only TTC detected dose-dependent toxicity; MTT and neutral red assays showed no measurable response in the same model.
Supports ex vivo skin explant toxicity studies
UVA ± photosensitizer exposure; model-specific context
Dermatotoxicology Ex Vivo Models Phototoxicity Testing

Dehydrogenase Electron Acceptance Efficiency

Molecular docking simulations in the context of wastewater treatment plant microbial activity assessment revealed that TTC could outperform other tetrazolium salts in accepting electrons and hydrogens from dehydrogenase enzymes [1]. This computational prediction of superior substrate-enzyme interaction provides a mechanistic basis for TTC's established utility in dehydrogenase activity assays and supports its preferential selection for environmental microbiology applications.

Predicted enzyme interaction
Class-level inference
Molecular docking suggests favorable electron/hydrogen acceptance from dehydrogenase compared to other tetrazolium salts.
Supports dehydrogenase assay selection review
Computational prediction; experimental validation needed
Wastewater Treatment Microbial Activity Monitoring Dehydrogenase Assay

Standardized Spectrophotometric Formazan Quantification

The reduction product of triphenyltetrazolium, triphenylformazan (TPF), when dissolved in acetone, exhibits an absorption maximum at 485 nm [1]. This is distinct from the absorption maximum of the INT reduction product (INT-formazan) which occurs at 491 nm in tetrahydrofuran or 455 nm in N,N-dimethylformamide [1]. The well-defined 485 nm absorbance peak provides a reliable and specific wavelength for spectrophotometric quantification, enabling standardized, reproducible measurements across laboratories and facilitating method transfer for applications such as soil dehydrogenase activity assays.

Formazan absorbance maximum
Reported
λmax 485 nm (triphenylformazan in acetone)
Enables standardized spectrophotometric protocol
Distinct from INT-formazan (455–491 nm); method reproducibility
Analytical Chemistry Method Standardization Soil Microbiology

Irreversible Reduction for Permanent Viability Record

Unlike some reversible or transient viability indicators, the reduction of TTC to its colored formazan product is an irreversible reaction . This property ensures that once formed, the red formazan precipitate remains stable and does not fade or revert, providing a permanent record of dehydrogenase activity at the time of assay termination. This is a critical advantage for applications requiring post-assay imaging, archiving of stained samples, or when immediate quantification is not feasible. The stability of the reaction product contrasts with indicators that may exhibit fading or require immediate reading, enhancing the flexibility and reliability of TTC-based assays.

Irreversible reduction product
Class-level inference
TTC reduction to formazan is irreversible; the red precipitate remains stable without fading.
Supports post-assay imaging and archiving
Product stability context; data to verify
Histochemistry Imaging Longitudinal Studies

Triphenyltetrazolium Optimal Application Scenarios


High-Throughput AST with Cross-Platform Consistency

For laboratories conducting large-scale antimicrobial susceptibility testing in 96-well microplate format, TTC is the preferred viability indicator when data consistency across different detection platforms is paramount. The high correlation between spectrophotometer and flatbed scanner readings for TTC [1] ensures that data generated from different instruments can be reliably compared and pooled. This reduces method transfer burden and enables multi-site studies without the need for expensive, uniform detection equipment.

Forensic and Preclinical Myocardial Infarction Delineation

In forensic pathology and preclinical cardiovascular research, TTC staining is essential for the reliable detection and delineation of early myocardial infarction. Its 2.4-fold higher sensitivity compared to standard H&E staining [1] significantly reduces false negatives in autopsy diagnosis and provides more accurate infarct size measurements in animal models of ischemia-reperfusion injury. Procurement of TTC is scientifically justified for any laboratory requiring sensitive, macroscopic visualization of non-viable myocardium.

Ex Vivo Skin Explant Toxicity and Phototoxicity Screening

For dermatotoxicology studies utilizing ex vivo human skin explant models, TTC is not merely an option but a scientific necessity. Alternative viability assays including MTT and neutral red have been demonstrated to completely fail in this specific model system [1]. Only the TTC assay reliably detects dose- and concentration-dependent toxic effects. Procurement of TTC is therefore mandatory for any laboratory conducting toxicity, phototoxicity, or safety assessment studies using ex vivo human skin tissue.

Soil and Wastewater Dehydrogenase Activity Monitoring

Environmental microbiology laboratories assessing soil health or wastewater treatment plant microbial activity should select TTC for dehydrogenase activity assays. The well-characterized absorption maximum of its formazan product at 485 nm [1] enables standardized spectrophotometric quantification, while molecular docking evidence supports its superior electron acceptance from dehydrogenase enzymes compared to other tetrazolium salts [2]. These combined attributes ensure method reproducibility and comparability with established literature, which is critical for regulatory compliance and long-term monitoring programs.

Application
Selection Property
Validation Focus
Antimicrobial susceptibility screening
Cross-platform data correlation
Spectrophotometric vs scanner reading consistency
Postmortem infarct delineation research
Macroscopic viability staining sensitivity
Infarct detection rate in cardiac tissue
Ex vivo skin explant toxicity studies
Model-specific assay response
Dose-dependent toxicity detection
Environmental dehydrogenase activity assays
Standardized spectrophotometric detection
λmax 485 nm protocol reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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